3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are scalable and practical for industrial production.
Chemical Reactions Analysis
3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes, enhancing the solubility, potency, and metabolic stability of drug candidates.
Materials Science: The compound’s rigid structure makes it useful in the design of molecular rods, rotors, and supramolecular linker units.
Biology: It can be used in the development of FRET sensors and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are otherwise inaccessible to more flexible molecules. This can lead to increased binding affinity and specificity for certain targets, such as enzymes or receptors .
Comparison with Similar Compounds
3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
3-Phenylbicyclo[1.1.1]pentan-1-amine: Similar in structure but lacks the methoxy group, which can affect its solubility and reactivity.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has carboxylic acid groups instead of the amine and methoxyphenyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the 2-methoxyphenyl and amine functionalities, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-10-5-3-2-4-9(10)11-6-12(13,7-11)8-11/h2-5H,6-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCULGZAWSQNTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C23CC(C2)(C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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